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molecular formula C9H10N2O2 B8510448 5,6-Dimethoxy-3-methyl-2-pyridinecarbonitrile CAS No. 1431710-15-4

5,6-Dimethoxy-3-methyl-2-pyridinecarbonitrile

Cat. No. B8510448
M. Wt: 178.19 g/mol
InChI Key: CNPLBJDEPBIKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242995B2

Procedure details

To a solution of 3-chloro-5,6-dimethoxypyridine-2-carbonitrile (1-6d, 1 g, 5.04 mmol) in DMF (20 mL) was added lithium chloride (2.1 g, 50.4 mmol), Pd(PPh3)4 (1.16 g, 1.0 mmol) and tetramethyltin (4.5 g, 25.2 mmol). The resulting mixture was heated at 100° C. overnight, cooled to rt, diluted with saturated ammonium chloride and extracted with EtOAc. The combined organic layers were dried and concentrated to give a yellow oil which was purified by column chromatography (SiO2, 80 g, 0-30% EtOAc in hexane) to give 1-6e as a bone powder. ESI+ MS [M+H]+ C9H11N2O2=179.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.16 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([C:12]#[N:13])=[N:4][C:5]([O:10][CH3:11])=[C:6]([O:8][CH3:9])[CH:7]=1.[Cl-].[Li+].[CH3:16][Sn](C)(C)C>CN(C=O)C.[Cl-].[NH4+].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:9][O:8][C:6]1[CH:7]=[C:2]([CH3:16])[C:3]([C:12]#[N:13])=[N:4][C:5]=1[O:10][CH3:11] |f:1.2,5.6,^1:31,33,52,71|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C(=NC(=C(C1)OC)OC)C#N
Name
Quantity
2.1 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
4.5 g
Type
reactant
Smiles
C[Sn](C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
1.16 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a yellow oil which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (SiO2, 80 g, 0-30% EtOAc in hexane)
CUSTOM
Type
CUSTOM
Details
to give 1-6e as a bone powder

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C(=NC1OC)C#N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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